Central Thioether Linkage: Quantified Structural Differentiation from Amino-Core Bis-PEG4 Linkers
S-Bis-(PEG4-Boc) incorporates a central thioether (C–S–C) linkage connecting two symmetrical PEG4-Boc arms, a structural feature absent in its closest analog NH-bis(PEG4-Boc) (CAS 2182601-75-6), which utilizes a secondary amine (–NH–) as the core branching unit . This substitution results in a measurable difference in molecular weight: 642.84 g/mol for S-Bis-(PEG4-Boc) compared to 655.82 g/mol for NH-bis(PEG4-Boc), corresponding to a 13 g/mol reduction and a distinct elemental composition (C₃₀H₅₈O₁₂S versus C₃₀H₆₁N₃O₁₂) . The absence of the central amine eliminates a potential hydrogen-bond donor site, which may reduce intramolecular hydrogen bonding that could otherwise constrain conformational sampling during ternary complex formation [1].
| Evidence Dimension | Core linkage chemistry and molecular weight |
|---|---|
| Target Compound Data | Central thioether (–S–); MW = 642.84 g/mol; Formula = C₃₀H₅₈O₁₂S |
| Comparator Or Baseline | NH-bis(PEG4-Boc) (CAS 2182601-75-6): Central secondary amine (–NH–); MW = 655.82 g/mol; Formula = C₃₀H₆₁N₃O₁₂ |
| Quantified Difference | MW reduction of 13 g/mol; S atom replaces N atom at core branching position; 1 fewer hydrogen-bond donor |
| Conditions | Calculated from vendor-reported molecular formulae and SMILES strings; no direct comparative assay data available |
Why This Matters
A lower molecular weight and the elimination of a central amine hydrogen-bond donor may enhance passive membrane permeability, a critical parameter for intracellular target engagement in PROTAC applications.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
